molecular formula C22H22F3N3O2S B460717 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 664999-29-5

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No. B460717
CAS RN: 664999-29-5
M. Wt: 449.5g/mol
InChI Key: MHNJJFZWMXVMNH-UHFFFAOYSA-N
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Description

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22F3N3O2S and its molecular weight is 449.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation : Research on acetaminophen degradation by advanced oxidation processes highlights the potential environmental impact and degradation pathways of complex organic compounds. These processes can lead to various by-products and are critical for understanding the environmental fate of pharmaceuticals and potentially related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Treatment of Organic Pollutants : The use of redox mediators in the treatment of organic pollutants showcases the importance of enzymatic approaches for remediating recalcitrant compounds. This area of research is pertinent for compounds with complex structures, indicating potential applications in environmental bioremediation (Husain & Husain, 2007).

Neuropharmacology and Antidepressant Efficacy : Studies on compounds like nomifensine, which share structural features with quinoline derivatives, provide insights into the pharmacological actions of such compounds, including dopamine and noradrenaline re-uptake inhibition, suggesting potential research applications in neuropharmacology and as antidepressants (Brogden, Heel, Speight, & Avery, 2012).

Acetaminophen Toxicity and Metabolism : Research into acetaminophen toxicity and its metabolic pathways offers a framework for studying the metabolism of other complex organic compounds, especially those related to pharmaceuticals. Understanding the toxic metabolites and their effects is crucial for drug development and safety assessment (Franco & Malonn, 2021).

properties

IUPAC Name

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2S/c1-3-13-7-8-18-16(9-13)20(22(23,24)25)17(11-26)21(28-18)31-12-19(29)27-14-5-4-6-15(10-14)30-2/h4-6,10,13H,3,7-9,12H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNJJFZWMXVMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

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